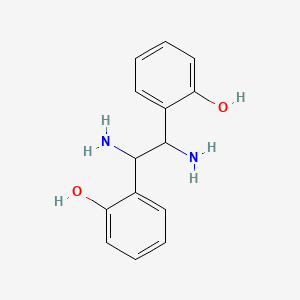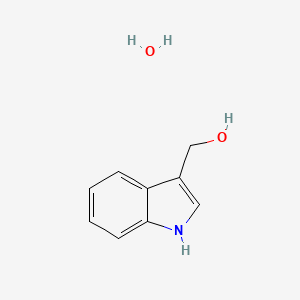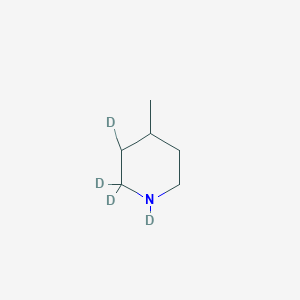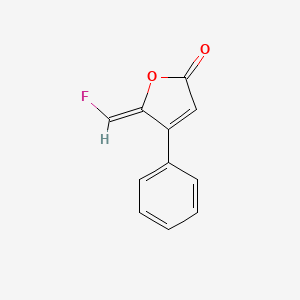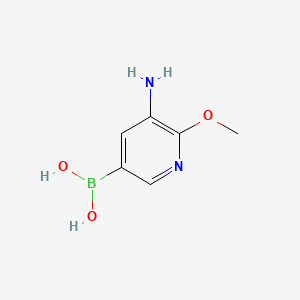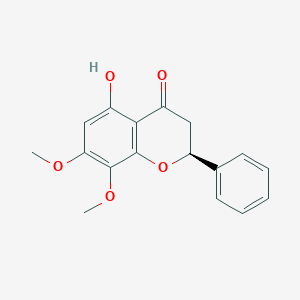
5-羟基-7,8-二甲氧基黄烷酮
描述
5-Hydroxy-7,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7,8-dimethoxyflavanone typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of chalcones as intermediates. For example, the synthesis can start with the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield 5-hydroxy-7,8-dimethoxyflavanone .
Industrial Production Methods
Industrial production methods for flavonoids like 5-hydroxy-7,8-dimethoxyflavanone often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
5-Hydroxy-7,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to its corresponding flavanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanols .
作用机制
The mechanism of action of 5-hydroxy-7,8-dimethoxyflavanone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism and detoxification.
P-glycoprotein Inhibition: It competitively inhibits the efflux function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents and reversing multi-drug resistance in cancer cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and protective effects.
相似化合物的比较
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against Ca²⁺-mediated cell-cycle regulation.
5-Hydroxy-7-methoxyflavone: Exhibits similar biological activities but with different potency and specificity.
5-Hydroxy-7,8,2’,3’-tetramethoxyflavone: Another flavonoid with notable enzyme inhibition properties.
Uniqueness
5-Hydroxy-7,8-dimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit P-glycoprotein and reverse multi-drug resistance sets it apart from other flavonoids .
属性
IUPAC Name |
(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMCCIECGDASG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313044 | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-49-0 | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-hydroxy-7,8-dimethoxyflavanone, also known as 7-O-methylglabranin or (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol. Key spectroscopic data includes characteristic peaks in its NMR spectra, which can be found in the literature. For a detailed analysis, refer to [, ].
A: This flavanone has been isolated from various plant species, particularly those belonging to the Polygonum, Tephrosia, Andrographis, and Glycyrrhiza genera. Notably, it has been found in Polygonum persicaria [], Uvaria scheffleri [], Andrographis paniculata [, , ], Tephrosia tinctoria [], Tarchonanthus camphoratus [], Juglans mandshurica [], and Glycyrrhiza glabra [, ].
A: Research indicates potential anti-inflammatory [], antifungal [], and cytotoxic activities []. It exhibited potent cytotoxicity against the human small cell lung cancer cell line (NCI-H187) [] and demonstrated moderate anti-leishmanial activities against Leishmania donovani [, ].
A: Studies suggest that it significantly inhibits the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages, a key pathway in inflammation []. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MIP-2, as well as nitric oxide [].
A: Yes, modifications to the flavanone core structure, particularly at the 5, 7, and 8 positions, have been shown to influence its biological activity. For instance, the presence of methoxy groups at positions 7 and 8 appears crucial for its anti-inflammatory activity [, ]. Further details on SAR studies can be found in [].
A: The synthesis and accumulation of 5-hydroxy-7,8-dimethoxyflavanone and other related flavone derivatives are characteristic of the Polygonum genus []. Their presence can aid in distinguishing this genus from others within the Polygonaceae family.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



